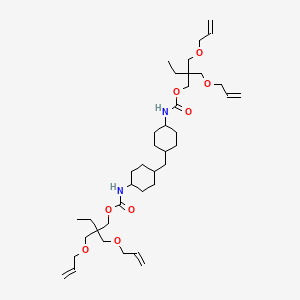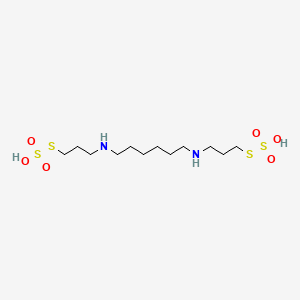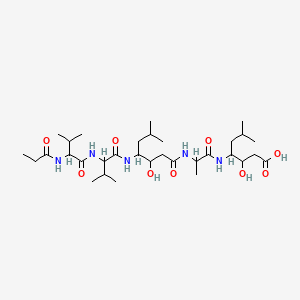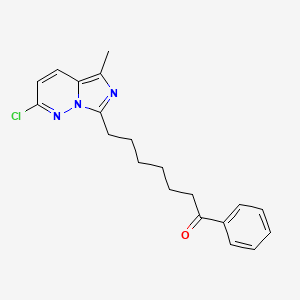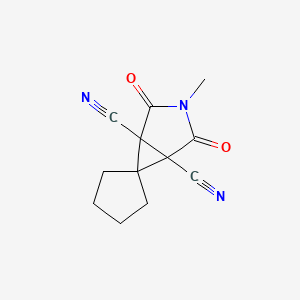
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Spiro(3-azabicyclo(310)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” is a complex organic compound characterized by its unique spiro structure Spiro compounds are known for their distinctive three-dimensional configurations, which can impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, spiro formation, and functional group modifications. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying spiro chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. Its spiro structure could impart specific interactions with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties could impart specific characteristics to these materials, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spiro compounds with different substituents or ring structures. Examples include spiro[cyclopropane-1,2’-indene], spiro[cyclohexane-1,2’-pyrrolidine], and spiro[cyclopentane-1,2’-oxirane].
Uniqueness
The uniqueness of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” lies in its specific combination of functional groups and ring structures. This unique configuration can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92577-31-6 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3-methyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-15-8(16)11(6-13)10(4-2-3-5-10)12(11,7-14)9(15)17/h2-5H2,1H3 |
InChI-Schlüssel |
PRKKUDMNXHEZBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2(C3(C2(C1=O)C#N)CCCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


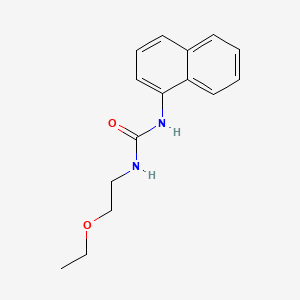
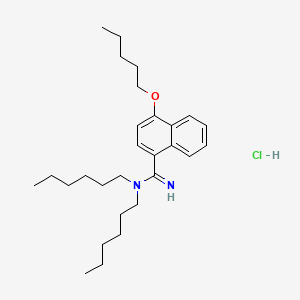
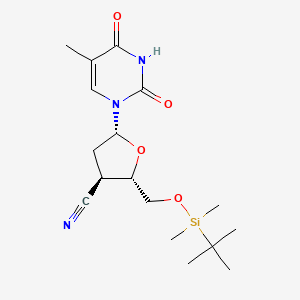

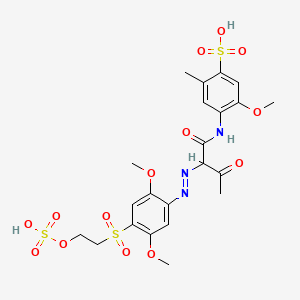
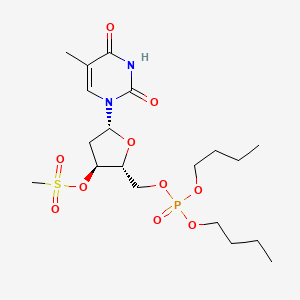
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

